5-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine: is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by a benzene ring linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzoic acid and 2-hydroxypyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reaction Steps: The 3-fluoro-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-hydroxypyridine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-(3-Fluoro-2-methylphenyl)-2-pyridone.
Reduction: Formation of 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine derivatives.
Substitution: Formation of various substituted phenylpyridines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine:
Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry:
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can modulate signaling pathways by inhibiting key enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
- 3-Fluoro-2-methylphenylboronic acid
- 3-Fluorophenylboronic acid
- 5-Fluoro-2-methylbenzoic acid
Comparison:
- 3-Fluoro-2-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group on the pyridine ring. It is used in different applications, such as Suzuki coupling reactions.
- 3-Fluorophenylboronic acid: Lacks the methyl group, making it less sterically hindered. It is also used in cross-coupling reactions.
- 5-Fluoro-2-methylbenzoic acid: Contains a carboxylic acid group instead of a hydroxyl group on the pyridine ring. It is used as a starting material in various chemical syntheses.
Properties
IUPAC Name |
5-(3-fluoro-2-methylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-10(3-2-4-11(8)13)9-5-6-12(15)14-7-9/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJGCBVOFCTDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682636 |
Source
|
Record name | 5-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-46-3 |
Source
|
Record name | 5-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.